2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline
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Overview
Description
2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline is an organic compound that features a thiazole ring substituted with an ethyl group and a fluorine atom on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline typically involves the formation of the thiazole ring followed by the introduction of the aniline and fluorine substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the ethyl group and the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled temperatures, and pressures to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the nitro group if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions may use amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and fluorine atom can enhance binding affinity and specificity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- 3-{[(4-ethyl-1,3-thiazol-2-yl)methyl]amino}-2-pyrazinecarbonitrile
Uniqueness
2-(4-Ethyl-1,3-thiazol-2-yl)-4-fluoroaniline is unique due to the specific combination of the thiazole ring, ethyl group, and fluorine atom. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
658076-58-5 |
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Molecular Formula |
C11H11FN2S |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(4-ethyl-1,3-thiazol-2-yl)-4-fluoroaniline |
InChI |
InChI=1S/C11H11FN2S/c1-2-8-6-15-11(14-8)9-5-7(12)3-4-10(9)13/h3-6H,2,13H2,1H3 |
InChI Key |
PTPDCYRUKQPRNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)C2=C(C=CC(=C2)F)N |
Origin of Product |
United States |
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